LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

Catalog No.
S1795809
CAS No.
123439-81-6
M.F
C8H20AlLiO2
M. Wt
182.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

CAS Number

123439-81-6

Product Name

LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

IUPAC Name

lithium;alumanuide;oxolane

Molecular Formula

C8H20AlLiO2

Molecular Weight

182.2 g/mol

InChI

InChI=1S/2C4H8O.Al.Li.4H/c2*1-2-4-5-3-1;;;;;;/h2*1-4H2;;;;;;/q;;-1;+1;;;;

InChI Key

VVFCZWUYZWVYGI-UHFFFAOYSA-N

SMILES

[Li+].C1CCOC1.C1CCOC1.[Al-]

Canonical SMILES

[Li+].C1CCOC1.C1CCOC1.[AlH4-]

Ring-Expansion Reaction of Oximes with Aluminum Reductants

Scientific Field: Organic Chemistry

Summary of the Application: Lithium Aluminum Hydride (LiAlH4) is used in the ring-expansion reactions of heterocyclic ketoximes and carbocyclic ketoximes . This reaction is important for the synthesis of five- to eight-membered bicyclic or tricyclic fused heterocycles containing nitrogen attached to an aromatic ring .

Methods of Application: The reaction is carried out using AlHCl2 (LiAlH4:AlCl3 = 1:3) in cyclopentyl methyl ether (CPME) . The rearranged cyclic secondary amines are obtained as a result .

Results or Outcomes: The rearranged cyclic secondary amines were obtained in good to excellent yields .

Reduction of Functional Groups in Polymers

Scientific Field: Polymer Chemistry

Summary of the Application: Lithium Aluminum Hydride is used in the reduction of functional groups in polymers . This process is crucial for modifying the properties of various materials .

Methods of Application: The reduction reactions involving lithium aluminum hydride are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions .

Results or Outcomes: The reduction of functional groups in polymers leads to the modification of various materials .

Conversion of Carboxylic Acids, Esters, and Acid Halides to Primary Alcohols

Summary of the Application: Lithium Aluminum Hydride is used to convert carboxylic acids, esters, and acid halides to primary alcohols . It is also used to convert amides to amines .

Methods of Application: The conversion reactions are carried out using lithium aluminum hydride . This technique is very beneficial for producing secondary amines .

Results or Outcomes: The conversion of carboxylic acids, esters, and acid halides to primary alcohols, and amides to amines are achieved .

Reduction of Epoxides

Summary of the Application: Lithium Aluminum Hydride is used in the reduction of epoxides . This process is crucial for the synthesis of various organic compounds .

Results or Outcomes: The reduction of epoxides leads to the formation of various organic compounds .

Reduction of Nitriles

Summary of the Application: Lithium Aluminum Hydride is used to reduce nitriles . This process is important for the synthesis of amines .

Methods of Application: The reduction reactions are carried out using lithium aluminum hydride . This technique is very beneficial for producing amines .

Results or Outcomes: The reduction of nitriles to amines is achieved .

Flow Chemistry

Scientific Field: Industrial Chemistry

Summary of the Application: Lithium Aluminum Hydride is used in flow chemistry . This process is important for fine-chemical manufacturing .

Methods of Application: The reactions involving lithium aluminum hydride are carried out in a specially designed reactor . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant .

Results or Outcomes: The use of lithium aluminum hydride in flow chemistry leads to safer product manufacturing relative to batch chemistry .

Lithium aluminum hydride bis(tetrahydro) is a derivative of lithium aluminum hydride, a well-known reducing agent in organic chemistry. Lithium aluminum hydride itself is a white crystalline solid with the formula LiAlH₄, composed of lithium, aluminum, and hydrogen. It is characterized by its strong reducing properties, capable of reducing a variety of functional groups including esters, carboxylic acids, and amides to their corresponding alcohols. The bis(tetrahydro) variant typically refers to a specific structural modification involving tetrahydrofuran or similar cyclic ethers that enhance its solubility and reactivity in organic solvents.

LiAlH(THF)₂ reduces organic compounds by acting as a hydride source. The weakened Al-H bonds in the complex allow the transfer of a hydride ion (H⁻) to the target molecule. The specific mechanism for each reduction reaction depends on the functional group being targeted [].

LiAlH(THF)₂ is a highly reactive compound and poses several safety hazards:

  • Flammability: LiAlH(THF)₂ ignites readily upon contact with air or moisture, releasing flammable hydrogen gas [].
  • Toxicity: Exposure to LiAlH(THF)₂ can cause skin and eye irritation, and inhalation can be fatal.
  • Reactivity: LiAlH(THF)₂ reacts violently with water, protic solvents, and strong oxidizers [].

  • Reduction of Carboxylic Acids: It converts carboxylic acids to primary alcohols, passing through aldehyde intermediates which are not isolated due to their higher reactivity .
  • Reduction of Esters and Amides: Similar to carboxylic acids, esters and amides are reduced to alcohols, showcasing the compound's versatility as a reducing agent .
  • Reactivity with Alkyl Halides: Lithium aluminum hydride bis(tetrahydro) can reduce alkyl halides to alkanes, with reactivity decreasing from iodides to bromides and chlorides .
  • Nucleophilic Attacks: It acts as a nucleophile in various reactions, attacking electrophilic centers such as carbonyl groups in ketones and aldehydes, leading to the formation of alcohols .

Lithium aluminum hydride can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting lithium hydride with aluminum chloride:
    4LiH+AlCl3LiAlH4+3LiCl4\text{LiH}+\text{AlCl}_3\rightarrow \text{LiAlH}_4+3\text{LiCl}
  • Salt Metathesis: Lithium aluminum hydride is also prepared by metathesis from sodium aluminum hydride:
    NaAlH4+LiClLiAlH4+NaCl\text{NaAlH}_4+\text{LiCl}\rightarrow \text{LiAlH}_4+\text{NaCl}
  • Hydride Reduction: Another approach involves the reduction of aluminum chloride using lithium metal under controlled conditions .

Lithium aluminum hydride bis(tetrahydro) is widely used in various applications:

  • Organic Synthesis: It serves as a powerful reducing agent in organic synthesis for converting functional groups into alcohols.
  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds where selective reduction is required.
  • Polymer Chemistry: The compound can be employed in polymer chemistry for modifying polymer structures through reduction processes.

Interaction studies involving lithium aluminum hydride bis(tetrahydro) focus on its reactivity with various functional groups. For instance, studies have shown that it can effectively reduce carbonyl compounds and halogenated hydrocarbons, which has implications for both synthetic strategies and mechanistic understanding in organic chemistry .

Additionally, its interactions with other reagents can lead to complex reaction pathways that are essential for developing new synthetic methodologies.

Similar Compounds

Lithium aluminum hydride bis(tetrahydro) shares similarities with several other reducing agents. Here are some comparable compounds:

CompoundDescription
Sodium borohydrideA milder reducing agent compared to lithium aluminum hydride; often used for less reactive substrates.
Lithium triethylborohydrideA more selective reducing agent that can reduce esters and amides under milder conditions.
Aluminum hydrideSimilar structure but generally less reactive; used in specific applications requiring lower reactivity.
Potassium borohydrideA strong reducing agent like sodium borohydride but less commonly used due to stability issues.

Lithium aluminum hydride bis(tetrahydro) stands out due to its high reactivity and ability to reduce a wide range of functional groups efficiently. Its unique structure allows for enhanced solubility and reactivity in organic solvents compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

182.1438717 g/mol

Monoisotopic Mass

182.1438717 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-14

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